1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole
CAS No.:
Cat. No.: VC14663975
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11N3O2 |
|---|---|
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | 1-(2-nitrophenyl)-3-phenylpyrazole |
| Standard InChI | InChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-11-10-13(16-17)12-6-2-1-3-7-12/h1-11H |
| Standard InChI Key | LCHMLNICRYYNNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular structure of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole consists of a pyrazole ring (C₃H₃N₂) substituted at the 1-position with a 2-nitrophenyl group and at the 3-position with a phenyl group. The nitro group (-NO₂) at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing the compound’s reactivity and intermolecular interactions .
Molecular Formula and Weight
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Molecular Formula: C₁₅H₁₁N₃O₂
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Molecular Weight: 265.27 g/mol.
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): Peaks at δ 7.67–7.76 (3H, m), 7.56–7.63 (3H, m), and 7.33–7.51 (5H, m) correspond to aromatic protons .
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¹³C NMR (CDCl₃, 100 MHz): Key signals include δ 149.02 (C=N), 146.37 (aromatic C-NO₂), and 128.04–132.09 (phenyl carbons) .
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IR (KBr): Bands at 1524 cm⁻¹ and 1348 cm⁻¹ (N=O stretch), 1664 cm⁻¹ (C=N stretch), and 1217 cm⁻¹ (C-N stretch) .
Electronic and Steric Effects
The nitro group’s electron-withdrawing nature reduces electron density on the pyrazole ring, enhancing electrophilic substitution reactivity. Conversely, the phenyl group at the 3-position provides steric bulk, affecting regioselectivity in further derivatization reactions .
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis involves a cyclocondensation reaction between phenylhydrazine and a substituted carbonyl compound (e.g., 2-nitrobenzaldehyde). This one-pot reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization under acidic or basic conditions .
Representative Reaction:
Yield: 60–90%, depending on reaction conditions.
Advanced Synthetic Strategies
Recent advancements focus on green chemistry approaches:
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yield to 85%.
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Continuous Flow Reactors: Enable large-scale production with consistent purity (>98%).
Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | HCl (0.1 M) | Accelerates kinetics |
Biological Activities and Mechanisms
Antimicrobial Properties
1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The nitro group undergoes enzymatic reduction in microbial cells, generating reactive nitrogen species (RNS) that disrupt DNA and protein synthesis .
Anti-Inflammatory Effects
In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to indomethacin. Mechanistic studies indicate inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways .
Applications in Materials Science
Nonlinear Optical (NLO) Materials
Density functional theory (DFT) calculations predict a high hyperpolarizability (β = 8.7 × 10⁻³⁰ esu), making the compound suitable for photonic devices. The nitro and phenyl groups create charge-transfer complexes with enhanced NLO responses .
Coordination Chemistry
The pyrazole nitrogen and nitro oxygen act as bidentate ligands, forming stable complexes with transition metals:
These complexes exhibit catalytic activity in Heck coupling reactions .
Computational and Experimental Insights
Molecular Docking Studies
Docking simulations with COX-2 (PDB ID: 5IKT) revealed a binding affinity of -8.2 kcal/mol. Key interactions include:
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Hydrogen bonding between the nitro group and Arg120.
ADMET Profiling
| Property | Value | Implication |
|---|---|---|
| LogP | 3.1 | Moderate lipophilicity |
| BBB Permeability | No | Limited CNS uptake |
| Hepatotoxicity | Low | Favorable safety |
Challenges and Future Directions
Toxicity Mitigation
While effective, the nitro group’s propensity for genotoxicity necessitates structural modifications. Strategies include:
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Replacing -NO₂ with -CF₃ (electron-withdrawing, non-mutagenic).
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Developing prodrugs activated selectively in target tissues .
Expanding Therapeutic Indications
Ongoing research explores applications in:
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